1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one
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Overview
Description
1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by the introduction of the pyrazole moiety. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride
- [1-(4-Methylpiperazin-1-yl)cycloheptyl]methylamine
Comparison: 1-(4-Methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one is unique due to the presence of multiple heterocyclic rings, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-20-10-12-21(13-11-20)17(24)6-5-16-4-2-8-22(14-16)18(25)15-23-9-3-7-19-23/h3,7,9,16H,2,4-6,8,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWYJQUPOMJXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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